

Isorhapontin: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Review of the Stilbenoid Glycoside: From Phytochemistry to Preclinical Insights

Introduction

Isorhapontin is a naturally occurring stilbenoid glycoside, a class of polyphenolic compounds known for their diverse biological activities. It is the 3-O-β-D-glucoside of isorhapontigenin.[1] Structurally, stilbenoids are characterized by a 1,2-diphenylethylene backbone. The addition of a glucose moiety to the isorhapontigenin structure enhances its water solubility.[2] **Isorhapontin** is of significant interest to the scientific community due to its potential therapeutic applications, which are largely attributed to the bioactivity of its aglycone, isorhapontigenin, upon metabolism. This technical guide provides a comprehensive overview of **isorhapontin**, focusing on its chemical properties, natural sources, biosynthesis, and preclinical data, with a particular emphasis on its aglycone's anti-inflammatory and potential anticancer activities.

Chemical and Physical Properties

Isorhapontin is chemically known as 3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy β -D-glucopyranoside.[1] Its fundamental properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C21H24O9	[1][2]
Molar Mass	420.41 g/mol	[1][2]
CAS Number	32727-29-0	[1]
PubChem CID	5281716	[1]
Appearance	Powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Natural Sources and Biosynthesis

Isorhapontin is predominantly found in gymnosperms, particularly in various species of spruce (Picea). It has been identified in the bark and roots of Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca).[1][4] Additionally, it is present in some species of the genus Gnetum, such as Gnetum cleistostachyum.[4][5]

The biosynthesis of **isorhapontin** in spruce trees proceeds via the phenylpropanoid pathway. The process begins with the formation of resveratrol, a well-known stilbenoid. Resveratrol then undergoes further enzymatic modifications, including hydroxylation, O-methylation, and finally O-glucosylation, to yield **isorhapontin**.[6][7][8] Fungal infection of spruce trees has been shown to enhance the production of **isorhapontin**, suggesting its role as a phytoalexin in plant defense mechanisms.[6][7]



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Biosynthesis of **Isorhapontin** from Phenylpropanoid Precursors.

Preclinical Pharmacology



While research on **isorhapontin** itself is ongoing, a significant body of evidence highlights the biological activities of its aglycone, isorhapontigenin. Upon oral administration, **isorhapontin** is likely hydrolyzed to isorhapontigenin, which is then absorbed. Pharmacokinetic studies on isorhapontigenin in Sprague-Dawley rats have shown that it is rapidly absorbed after oral dosing and possesses an oral bioavailability approximately 50% higher than that of resveratrol. [2][9]

Anti-inflammatory Activity of Isorhapontigenin

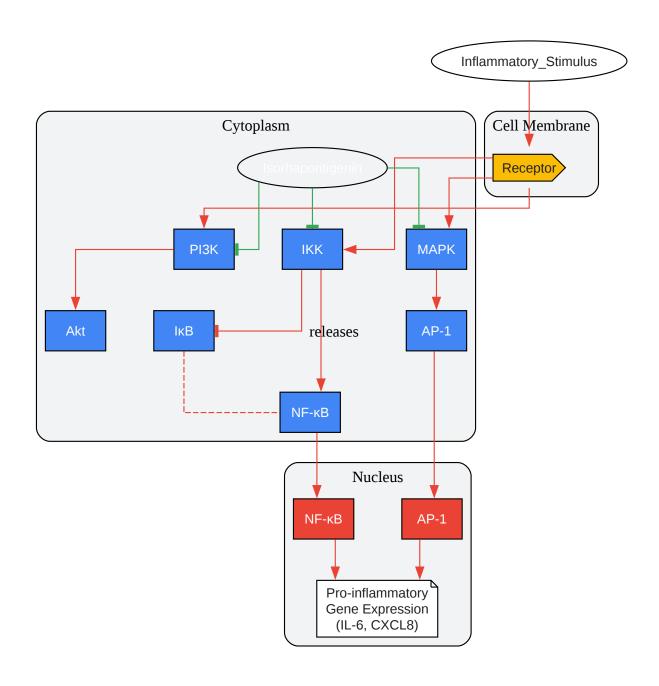
Isorhapontigenin has demonstrated potent anti-inflammatory effects. In studies using primary human airway epithelial cells, it concentration-dependently inhibited the release of pro-inflammatory cytokines IL-6 and CXCL8 with IC50 values at least twofold lower than those of resveratrol.[2][9]

Bioactivity	Model	IC50 / Ki	Reference
Anti-inflammatory	Inhibition of IL-6 release (human airway epithelial cells)	~2x lower than resveratrol	[2][9]
Anti-inflammatory	Inhibition of CXCL8 release (human airway epithelial cells)	~2x lower than resveratrol	[2][9]
Antifungal	Inhibition of Trichoderma cellobiohydrolase I (CBH I)	Ki = 57.2 μM	[10]

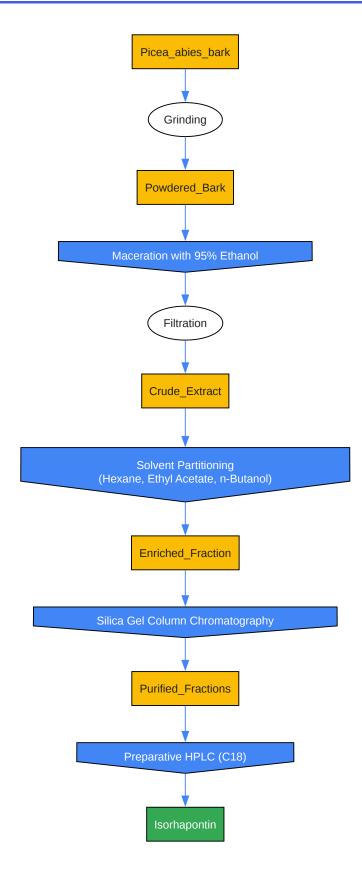
Signaling Pathways Modulated by Isorhapontigenin

The anti-inflammatory effects of isorhapontigenin are associated with the modulation of key intracellular signaling pathways. It has been shown to reduce the activation of NF- κ B and AP-1, two critical transcription factors involved in the inflammatory response.[2][9] Furthermore, isorhapontigenin suppresses the PI3K/Akt/FoxO3A pathway, a signaling cascade that is often insensitive to corticosteroids, suggesting a potential therapeutic advantage in steroid-resistant inflammatory conditions.[2][9]









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